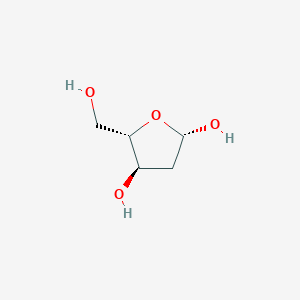

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Description

Properties

IUPAC Name |

(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347412 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113890-38-3, 533-67-5 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Novel Synthesis of Substituted Oxolane Diols: Strategies and Protocols for the Modern Chemist

Introduction: The Ubiquity and Importance of the Oxolane Diol Motif

The substituted oxolane (tetrahydrofuran) ring system is a cornerstone of natural product chemistry and medicinal drug development. Its prevalence in a vast array of biologically active molecules, from the polyether antibiotics to potent antiviral nucleoside analogues, underscores the critical importance of this structural motif.[1][2] The stereochemical arrangement of substituents on the oxolane ring, particularly the hydroxyl groups in oxolane diols, is often paramount to their biological function. This guide provides an in-depth exploration of cutting-edge and refined classical methodologies for the stereoselective synthesis of substituted oxolane diols, tailored for researchers, scientists, and professionals engaged in the intricate art of molecular design and synthesis.

This document deviates from rigid templates to present a narrative that follows the logic of chemical synthesis, from foundational principles to advanced applications. We will delve into the "why" behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in mechanistic understanding.

Strategic Approaches to Oxolane Diol Synthesis

The construction of the oxolane diol framework can be approached from several distinct strategic vantage points. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide will focus on four powerful and versatile approaches:

-

Tandem Olefin Metathesis and Oxidative Cyclization: A modern and elegant approach that builds complexity from simple olefins in a single pot.

-

Sustainable Synthesis from Biomass: Leveraging the readily available platform chemical 5-hydroxymethylfurfural (HMF) for the synthesis of 2,5-bis(hydroxymethyl)tetrahydrofuran.

-

Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes: A reliable method for the diastereoselective synthesis of cis-2,5-disubstituted tetrahydrofuran diols.

-

Intramolecular Cyclization of Epoxy Alcohols: A classic yet powerful strategy that relies on the precise stereochemical control of epoxide precursors.

Tandem Olefin Metathesis/Oxidative Cyclization: A Symphony of Catalysis

This state-of-the-art methodology combines the power of ruthenium-catalyzed olefin metathesis to construct a 1,5-diene intermediate, which is then subjected to an in-situ ruthenium-catalyzed oxidative cyclization to furnish the desired tetrahydrofuran diol.[3][4] The elegance of this one-pot procedure lies in the dual role of the ruthenium catalyst, which is transformed from a metathesis promoter to an oxidation catalyst by changing the reaction conditions.[3]

Causality of Experimental Design

The stereochemical outcome of the final oxolane diol is directly controlled by the geometry of the 1,5-diene intermediate. This, in turn, is dictated by the choice of metathesis catalyst and reaction conditions. This powerful feature allows for a high degree of stereocontrol. The subsequent oxidative cyclization proceeds in a highly stereospecific manner.[3]

Experimental Protocol: Tandem Cross-Metathesis/Oxidative Cyclization

This protocol is adapted from the work of Dornan, Lee, and Grubbs.[3][4]

Materials:

-

Ruthenium metathesis catalyst (e.g., Grubbs' 2nd generation catalyst)

-

Olefin substrates

-

Sodium periodate (NaIO₄)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Dichloromethane (DCM)

-

Acetonitrile (MeCN)

-

Water (H₂O)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Metathesis Step: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium metathesis catalyst (1-5 mol%) in dichloromethane. Add the first olefin substrate, followed by the second olefin substrate (typically in slight excess). Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Oxidative Cyclization Step: Once the metathesis reaction is complete, add a solution of sodium periodate (4-5 equivalents) in a 1:1 mixture of acetonitrile and water to the reaction mixture. Add a catalytic amount of cerium(III) chloride heptahydrate (approx. 10 mol%). Stir the biphasic mixture vigorously at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous sodium thiosulfate. Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired substituted oxolane diol.

Data Presentation

| Entry | Olefin 1 | Olefin 2 | Catalyst | Yield (%) | Diastereomeric Ratio |

| 1 | 1-pentene | Allyl alcohol | Grubbs II | 65 | >20:1 (cis) |

| 2 | Styrene | 3-buten-1-ol | Grubbs II | 72 | >20:1 (cis) |

| 3 | Cyclohexene | Allyl alcohol | Hoveyda-Grubbs II | 58 | >20:1 (cis) |

Data is representative and adapted from literature reports.[3]

Workflow Diagram

Caption: Workflow for the tandem olefin metathesis/oxidative cyclization.

Sustainable Synthesis from Biomass: The HMF to BHMTHF Pathway

The conversion of biomass-derived carbohydrates into valuable platform molecules is a cornerstone of green chemistry. 5-hydroxymethylfurfural (HMF) is a key intermediate readily obtained from the dehydration of sugars. The selective hydrogenation of HMF provides a direct route to 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), a symmetrical and highly functionalized oxolane diol.[1][5]

Causality of Experimental Design

This synthesis is a two-step reduction process. The first step involves the selective hydrogenation of the aldehyde group of HMF to yield 2,5-bis(hydroxymethyl)furan (BHMF).[6][7] The second, more challenging step is the hydrogenation of the furan ring to the tetrahydrofuran (oxolane) ring without hydrogenolysis of the C-O bonds. The choice of catalyst is critical for achieving high selectivity. Ruthenium and platinum-based catalysts have shown great promise in this transformation.[1][7] The reaction conditions, such as temperature, pressure, and solvent, can be tuned to favor the formation of BHMTHF over other byproducts.[5]

Experimental Protocol: Two-Step Hydrogenation of HMF

Materials:

-

5-hydroxymethylfurfural (HMF)

-

Catalyst (e.g., Ru/C, Pt/C, or Ru/MnCo₂O₄)

-

Hydrogen gas (H₂)

-

Solvent (e.g., water, methanol, or isopropanol)

-

High-pressure autoclave/reactor

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Catalyst Preparation and Reactor Setup: In a high-pressure autoclave, place the HMF and the solvent. Add the hydrogenation catalyst (typically 1-5 wt% relative to HMF).

-

Hydrogenation: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-80 bar). Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) with vigorous stirring. The reaction progress can be monitored by taking samples and analyzing them by HPLC or GC-MS.

-

Work-up and Purification: After the reaction is complete (typically 2-16 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. The solvent can be removed under reduced pressure to yield the crude BHMTHF. Further purification can be achieved by distillation or crystallization.

Data Presentation

| Catalyst | Temperature (°C) | H₂ Pressure (bar) | Time (h) | BHMTHF Yield (%) | Reference |

| Ru/MnCo₂O₄ | 100 | 82 | 16 | 97.3 | [5] |

| Ru/MgO-ZrO₂ | 130 | ~27 | 2 | High selectivity | [1] |

| Pt/MCM-41 | 35 | 8 | 2 | High selectivity for BHMF | [7] |

This table presents a comparison of different catalytic systems for the hydrogenation of HMF.

Reaction Pathway Diagram

Caption: Two-step hydrogenation of HMF to BHMTHF.

Ruthenium-Catalyzed Oxidative Cyclization of 1,5-Dienes

This method provides a powerful and reliable route to cis-2,5-disubstituted tetrahydrofuran diols through the oxidative cyclization of 1,5-dienes.[8][9] The reaction is typically catalyzed by ruthenium tetroxide (RuO₄), which is generated in situ from a ruthenium precursor such as RuCl₃. The co-oxidant, often sodium periodate, plays a crucial role in the catalytic cycle.[10]

Mechanistic Insights and Stereocontrol

The reaction is believed to proceed through a [3+2] cycloaddition of the RuO₄ with one of the double bonds, followed by an intramolecular cyclization involving the second double bond. This concerted or near-concerted mechanism accounts for the high cis-diastereoselectivity observed in the products.[11] The choice of solvent and the nature of the co-oxidant can influence the efficiency of the reaction.[9]

Experimental Protocol: Oxidative Cyclization of a 1,5-Diene

Materials:

-

1,5-diene substrate

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium periodate (NaIO₄)

-

Solvent system (e.g., dichloromethane/acetonitrile/water)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the 1,5-diene in a mixture of dichloromethane, acetonitrile, and water (e.g., 3:3:1 ratio), add sodium periodate (4-5 equivalents).

-

Catalyst Addition: To the vigorously stirred suspension, add a catalytic amount of RuCl₃·xH₂O (0.2-1 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The reaction is often accompanied by a color change from dark brown/black to yellow. Monitor the reaction progress by TLC.

-

Work-up and Purification: Quench the reaction by adding a few drops of isopropanol (to consume any excess RuO₄) followed by saturated aqueous sodium thiosulfate. Dilute with water and extract with dichloromethane (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

| Substrate (1,5-Diene) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1,5-Hexadiene | 85 | >95:5 |

| (E)-1,5-Octadiene | 82 | >95:5 |

| (Z)-1,5-Octadiene | 79 | >95:5 |

Data is representative of typical outcomes for this reaction.[9]

Mechanism Diagram

Caption: Simplified mechanism of Ru-catalyzed oxidative cyclization.

Intramolecular Cyclization of Epoxy Alcohols: A Classic Revisited

The formation of tetrahydrofurans through the intramolecular ring-opening of epoxides is a foundational and frequently employed strategy in organic synthesis.[12] The stereochemical outcome of the cyclization is highly dependent on the stereochemistry of the starting epoxy alcohol and the reaction conditions.

Stereochemical Considerations and Mechanistic Pathways

The cyclization can proceed via either an Sɴ2-type backside attack of the hydroxyl group on the epoxide, resulting in inversion of configuration at the attacked carbon, or through a more Sɴ1-like pathway involving a carbocation intermediate, which may lead to a mixture of products. The regioselectivity of the ring-opening (attack at the more or less substituted carbon of the epoxide) is also a key consideration. Lewis acids are often employed to activate the epoxide towards nucleophilic attack.[13][14]

Experimental Protocol: Acid-Catalyzed Cyclization of an Epoxy Diol

Materials:

-

Epoxy diol substrate

-

Lewis acid catalyst (e.g., BF₃·OEt₂, Ti(OiPr)₄) or Brønsted acid (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Quenching solution (e.g., saturated aqueous NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the epoxy diol in an anhydrous solvent under an inert atmosphere and cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

-

Catalyst Addition: Add the acid catalyst dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction at the chosen temperature for 1-6 hours, monitoring its progress by TLC.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Presentation

| Substrate (Epoxy Diol) | Catalyst | Product Stereochemistry | Yield (%) |

| (2R,3R)-4,5-epoxy-1,2-pentanediol | BF₃·OEt₂ | (2R,3R,5R)-tetrahydrofuran-2,3,5-triol | 85 |

| (2S,3S)-4,5-epoxy-1,2-pentanediol | p-TsOH | (2S,3S,5S)-tetrahydrofuran-2,3,5-triol | 78 |

Data is illustrative of typical stereochemical outcomes and yields.

Stereochemical Pathway Diagram

Caption: Stereochemical course of an Sɴ2-type intramolecular epoxide opening.

Conclusion and Future Outlook

The synthesis of substituted oxolane diols remains a vibrant and evolving field of chemical research. The methodologies presented in this guide, from the elegant tandem catalysis of olefin metathesis and oxidative cyclization to the robust and sustainable routes from biomass, provide a powerful toolkit for the modern chemist. The continued development of new catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and stereoselective methods for the construction of these vital chemical entities. The insights provided herein are intended to empower researchers to not only apply these protocols but also to innovate and adapt them to solve the synthetic challenges of tomorrow.

References

-

Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. (2018). BioResources. [Link]

-

ChemInform Abstract: Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins. (n.d.). ResearchGate. [Link]

-

Ru/MnCo2O4 as a catalyst for tunable synthesis of 2,5-bis(hydroxymethyl)furan or 2,5-bis(hydroxymethyl)tetrahydrofuran from hydrogenation of 5-hydroxymethylfurfural. (n.d.). ResearchGate. [Link]

-

Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins. (2016). Journal of the American Chemical Society. [Link]

-

Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins. (2016). PubMed Central. [Link]

-

Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. (2018). MDPI. [Link]

-

Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach. (2014). Green Chemistry. [Link]

-

The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison. [Link]

-

Sharpless asymmetric dihydroxylation and acid-catalysed cyclisation of 20. (n.d.). ResearchGate. [Link]

-

Highly selective hydrogenation of biomass-derived 5-hydroxymethylfurfural into 2,5-bis(hydroxymethyl)furan over an acid–base bifunctional hafnium-based coordination polymer catalyst. (2019). Sustainable Energy & Fuels. [Link]

-

Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins. (2016). CaltechAUTHORS. [Link]

-

Ru-catalysed oxidative cyclisation of 1,5-dienes: An unprecedented role for the co-oxidant. (2020). Royal Society of Chemistry. [Link]

-

Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters!. (2018). PubMed Central. [Link]

-

A Highly Efficient Procedure for Ruthenium Tetroxide Catalyzed Oxidative Cyclizations of 1,5-Dienes. (n.d.). ResearchGate. [Link]

-

Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins. (n.d.). Amanote. [Link]

-

ABSTRACT. (n.d.). Shodhganga. [Link]

-

Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant. (2020). RSC Advances. [Link]

-

Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2018). PubMed Central. [Link]

-

Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. (2018). PubMed Central. [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). University of Massachusetts Lowell. [Link]

-

Oxidative cyclization of 1,4-dienes to yield 2,3,5-trisubstituted tetrahydrofuran-diols. (2001). Michigan State University. [Link]

-

Two types of intramolecular epoxide-opening cyclizations and previously unobserved endo-selective cyclizations for the construction of fused-ring polyethers. (n.d.). ResearchGate. [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]

-

Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). PubMed Central. [Link]

-

Williamson ether synthesis. (n.d.). Wikipedia. [Link]

-

2,5-Bis(chloromethyl)-1,4-dioxane. (2019). Organic Syntheses. [Link]

-

Ru-mediated oxidative cyclisation of 1,5-diene 1 to afford cis-THF-diol 2. (n.d.). ResearchGate. [Link]

-

The Career of K. Barry Sharpless. (2002). MacMillan Group, Princeton University. [Link]

-

Palladium(II)-catalyzed cyclization of unsaturated hydroperoxides for the synthesis of 1,2-dioxanes. (2009). PubMed. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). PubMed Central. [Link]

-

Palladium(II)-Catalyzed Cyclization of Unsaturated Hydroperoxides for the Synthesis of 1,2-Dioxanes. (2009). PubMed Central. [Link]

-

Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. (2005). Sci-Hub. [Link]

-

Catalytic Asymmetric Dihydroxylation. (1994). Chemical Reviews. [Link]

-

Synthesis of bicyclic ethers by a palladium-catalyzed oxidative cyclization-redox relay-π-allyl-Pd cyclization cascade reaction. (2016). Chemical Communications. [Link]

-

Palladium(II)-catalyzed Oxidative Cascade Cyclization Reactions of Anilides and Anilines: Scope and Mechanistic Investigations. (2011). PubMed. [Link]

-

Epoxides from Vicinal Diols. (2020). YouTube. [Link]

-

Palladium-catalyzed stereospecific epoxide-opening reaction of γ,δ-epoxy-α,β-unsaturated esters with an alkylboronic acid leading to γ,δ-vicinal diols with double inversion of the configuration. (2012). Chemical Communications. [Link]

Sources

- 1. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem Olefin Metathesis/Oxidative Cyclization: Synthesis of Tetrahydrofuran Diols from Simple Olefins [authors.library.caltech.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ru-catalysed oxidative cyclisation of 1,5-dienes: an unprecedented role for the co-oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.msu.edu [chemistry.msu.edu]

- 12. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters! - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Stereoselective Synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol: A Technical Guide for Drug Development Professionals

Abstract

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, a substituted tetrahydrofuran, represents a core structural motif in numerous biologically active molecules, particularly nucleoside analogues that are pivotal in antiviral and anticancer therapies.[1][2] The precise stereochemical arrangement of its three chiral centers is paramount for its therapeutic efficacy, rendering its stereoselective synthesis a critical challenge in medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of this vital furanoid sugar analogue. We will delve into the rationale behind various synthetic approaches, including chiral pool synthesis, substrate-controlled diastereoselective reactions, and asymmetric catalysis. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the necessary knowledge to efficiently construct this essential building block.

Introduction: The Significance of Stereochemistry in Furanoid Scaffolds

The tetrahydrofuran ring, a five-membered cyclic ether, is a ubiquitous structural element in a vast array of natural products and synthetic compounds.[3][4][5] When substituted with multiple stereocenters, as in the case of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, the spatial orientation of these substituents dictates the molecule's three-dimensional shape and, consequently, its biological activity. In the context of nucleoside analogues, where this furanoid sugar mimic replaces the natural ribose or deoxyribose moiety, even a single inversion of stereochemistry can lead to a complete loss of therapeutic effect.[2]

The synthesis of such stereochemically complex molecules presents a significant hurdle. The primary challenges lie in:

-

Controlling Relative Stereochemistry: Establishing the correct cis/trans relationships between substituents on the tetrahydrofuran ring.

-

Controlling Absolute Stereochemistry: Ensuring the formation of the desired enantiomer.

This guide will explore the methodologies developed to address these challenges, providing a logical framework for selecting and implementing the most suitable synthetic strategy.

Strategic Approaches to Stereoselective Synthesis

The synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol can be broadly categorized into three main strategies, each with its own set of advantages and limitations.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates and amino acids.[6] This approach is highly attractive as the inherent chirality of the starting material can be transferred to the target molecule, often simplifying the synthetic route.

Rationale: Sugars like D-glucose, D-xylose, or L-arabinose possess the necessary stereocenters that can be chemically manipulated to construct the desired (2S,4R,5S) configuration. The furanose form of these sugars provides a direct template for the oxolane ring.[7][8]

Workflow:

Caption: Chiral Pool Synthesis Workflow.

Key Considerations:

-

Starting Material Selection: The choice of the starting carbohydrate is crucial and dictates the subsequent synthetic steps. For instance, L-xylose can be a suitable precursor for certain stereoisomers.[9]

-

Protecting Group Strategy: A well-designed protecting group strategy is essential to differentiate the various hydroxyl groups and allow for their selective manipulation.

-

Stereochemical Inversions: In some cases, it may be necessary to invert one or more stereocenters of the starting material to achieve the target configuration. This is often accomplished via an SN2 reaction on a sulfonate ester.

Substrate-Controlled Diastereoselective Reactions

This strategy involves the construction of the tetrahydrofuran ring from an acyclic precursor that already contains one or more stereocenters. The stereochemistry of these existing centers directs the formation of new stereocenters during the cyclization step.

Rationale: The steric and electronic properties of the acyclic precursor create a conformational bias that favors the formation of one diastereomer over the others. This approach offers flexibility in the design of the acyclic precursor.

Example: Diastereoselective Dihydroxylation

A powerful method for introducing two adjacent hydroxyl groups with controlled stereochemistry is the Sharpless asymmetric dihydroxylation.[10]

Workflow:

Caption: Substrate-Controlled Dihydroxylation Workflow.

Key Considerations:

-

Facial Selectivity: The choice of the chiral ligand in the dihydroxylation reagent (e.g., AD-mix-α or AD-mix-β) determines which face of the double bond is hydroxylated, thereby controlling the absolute stereochemistry of the newly formed diol.

-

Cyclization Conditions: The conditions for the subsequent intramolecular cyclization (acidic or basic) can influence the regioselectivity and stereoselectivity of the ring-closing step.

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from an achiral or racemic starting material. This is often the most elegant and atom-economical approach.

Rationale: A chiral catalyst creates a chiral environment around the reacting molecules, lowering the activation energy for the formation of one enantiomer over the other.

Example: Asymmetric Aldol Reaction

The aldol reaction is a powerful C-C bond-forming reaction. When catalyzed by a chiral catalyst, it can be used to set key stereocenters in the acyclic precursor.

Workflow:

Caption: Asymmetric Aldol Reaction Workflow.

Key Considerations:

-

Catalyst Selection: The choice of the chiral catalyst is paramount and depends on the specific substrates and desired stereochemical outcome.

-

Reaction Conditions: Temperature, solvent, and additives can all have a significant impact on the enantioselectivity and diastereoselectivity of the reaction.

Experimental Protocols

Representative Protocol: Synthesis from a Chiral Pool Precursor (L-Xylose Derivative)

This protocol outlines a general approach starting from a derivative of L-xylose.[9]

Step 1: Protection of L-Xylose

-

Suspend L-xylose in acetone and add a catalytic amount of sulfuric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the acid with a solid base (e.g., sodium bicarbonate), filter, and concentrate the filtrate to obtain the diacetonide-protected L-xylose.

Step 2: Selective Deprotection and Modification

-

Selectively hydrolyze the primary acetonide group using mild acidic conditions (e.g., aqueous acetic acid).

-

Protect the resulting primary hydroxyl group as a tosylate by reacting with p-toluenesulfonyl chloride in pyridine.

-

Reduce the tosylate to a methyl group using a suitable reducing agent (e.g., lithium aluminum hydride).

Step 3: Formation of the Furanoid Ring

-

The subsequent steps involve manipulation of the remaining protecting groups and functional groups to induce the formation of the desired furanoid ring structure. This may involve oxidation, reduction, and cyclization reactions.

Step 4: Final Deprotection

-

Remove all protecting groups under appropriate conditions to yield the final product, (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol.

Data Summary

| Synthetic Approach | Key Advantages | Key Challenges | Typical Yields | Stereoselectivity |

| Chiral Pool Synthesis | Readily available starting materials, inherent chirality. | Can require lengthy synthetic sequences, protecting group manipulations. | Variable (20-50%) | High (often >95% de/ee) |

| Substrate-Controlled | Flexibility in precursor design, powerful stereocontrol methods. | Synthesis of the chiral acyclic precursor can be challenging. | Moderate to High (40-80%) | High (often >90% de) |

| Asymmetric Catalysis | Atom-economical, elegant, can be highly efficient. | Catalyst development can be complex, optimization of reaction conditions is critical. | High (often >70%) | Excellent (often >95% ee) |

Conclusion and Future Perspectives

The stereoselective synthesis of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol remains a topic of significant interest in organic and medicinal chemistry. While chiral pool synthesis offers a robust and well-established route, modern methods employing substrate control and asymmetric catalysis are providing increasingly efficient and flexible alternatives. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific expertise of the research team.

Future research in this area will likely focus on the development of novel catalytic systems that offer even greater levels of stereocontrol and functional group tolerance. The application of flow chemistry and other process intensification technologies may also play a crucial role in enabling the large-scale, cost-effective production of this important building block for the pharmaceutical industry.

References

-

Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338-1349. [Link]

-

Chakraborty, T. K., Ghosh, S., & Jayaprakash, S. (2002). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids and a Sugar Diacid. The Journal of Organic Chemistry, 67(22), 7879-7893. [Link]

-

Kaur, J., & Singh, G. (2023). Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. Molecules, 28(15), 5809. [Link]

-

Kumar, P., & Singh, A. K. (2017). The evolution of comprehensive strategies for furanoid glycal synthesis and their applications. RSC Advances, 7(42), 26315-26338. [Link]

-

Rychnovsky, S. D., & Bartlett, P. A. (1981). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Journal of the American Chemical Society, 103(13), 3963-3964. [Link]

-

Britton, R., et al. (2022). Practical and concise synthesis of nucleoside analogs. Nature Protocols, 17, 2437-2460. [Link]

-

Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

-

Meanwell, M., et al. (2020). A general and scalable de novo synthesis of nucleoside analogues. Science, 369(6504), 725-730. [Link]

-

Hay, M. B., & Wolfe, J. P. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ResearchGate. [Link]

-

Chen, J.-R., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

-

Chakraborty, T. K., et al. (2000). Synthesis of furanoid sugar amino acids. Tetrahedron Letters, 41(44), 8167-8171. [Link]

-

Soengas, R. G., & Estévez, J. C. (2011). An overview on the synthesis of furanoid and pyranoid sugar a-amino acids. Comptes Rendus Chimie, 14(4), 313-326. [Link]

-

Just-Baringo, X. (2011). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]

-

Li, Y., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules, 28(14), 5406. [Link]

-

Wikipedia contributors. (2023). Chiral pool. Wikipedia. [Link]

-

Ávalos, M., et al. (2019). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 84(19), 12517-12527. [Link]

-

Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

-

Taylor & Francis. (n.d.). Furanose – Knowledge and References. Taylor & Francis Online. [Link]

-

Wang, Z., et al. (1998). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Yao Xue Xue Bao, 33(11), 827-832. [Link]

-

PubChem. (n.d.). 5-(Hydroxymethyl)oxolane-2,4-diol. PubChem. [Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

Sources

- 1. Practical and concise synthesis of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]

- 6. Chiral pool - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. The evolution of comprehensive strategies for furanoid glycal synthesis and their applications - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28598H [pubs.rsc.org]

- 10. Syntheses of four D- and L-hexoses via diastereoselective and enantioselective dihydroxylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol: A Core Component of Deoxyribonucleic Acid

Introduction

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, more commonly known as 2-deoxy-β-D-ribofuranose, is a cornerstone of molecular biology and a molecule of profound significance in the fields of drug development and biomedical research. As the sugar moiety in the backbone of deoxyribonucleic acid (DNA), its unique structural and chemical properties are fundamental to the stability and function of the genetic code. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological roles, and analytical methodologies pertaining to this critical biomolecule, tailored for researchers, scientists, and professionals in drug development.

This molecule is a specific stereoisomer of 2-deoxy-D-ribose, existing in a five-membered furanose ring structure. The absence of a hydroxyl group at the 2' position, a defining feature compared to its ribose counterpart in RNA, imparts DNA with greater chemical stability and the flexibility to adopt its iconic double helical structure.[1] Understanding the nuanced chemical behavior of this specific furanose form is paramount for designing novel therapeutics that target DNA replication and repair, as well as for developing advanced diagnostic tools.

Physicochemical Properties

The physicochemical properties of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol are central to its function and reactivity. While it exists in equilibrium with other forms in solution, the furanose ring is the biologically active conformation within the DNA polymer.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₄ | PubChem |

| Molecular Weight | 134.13 g/mol | PubChem |

| Appearance | White solid | [1] |

| Melting Point | 91 °C (for 2-deoxy-D-ribose) | [1] |

| Solubility | Very soluble in water. Soluble in ethanol, DMSO, and dimethylformamide.[2] | [1][2] |

| pKa | ~12.61 | [3] |

| Optical Activity | [α]D = -57° (c=1, H₂O, 24hr for 2-deoxy-D-ribose) | [3] |

Note: Some properties listed are for the parent compound, 2-deoxy-D-ribose, as data for the specific (2S,4R,5S) stereoisomer in its isolated form is not extensively reported.

Synthesis and Chemical Reactivity

The synthesis of specific stereoisomers of 2-deoxy-D-ribofuranose is a significant challenge in carbohydrate chemistry, often requiring multi-step procedures with careful use of protecting groups to control stereochemistry.

Stereoselective Synthesis

A common strategy for the stereoselective synthesis of 2-deoxy-β-D-ribofuranosides involves the glycosylation of a protected 2-deoxyribose derivative. One notable method is the Vorbrüggen glycosylation, where a silylated nucleobase reacts with a protected 1-O-acetyl-2-deoxy-α,β-D-ribofuranose in the presence of a Lewis acid catalyst.[4] The stereochemical outcome at the anomeric center (C1) can be influenced by the choice of protecting groups, solvent, and catalyst, often leading to the desired β-anomer through neighboring group participation or thermodynamic control.

Another approach involves the reduction of a protected 2-deoxyribonolactone. The addition of an organometallic reagent (e.g., phenyllithium) to the lactone, followed by stereoselective reduction of the resulting hemiketal, can yield the desired β-anomer.[5]

Caption: Generalized workflow for the stereoselective synthesis of 2-deoxy-β-D-ribofuranosides.

Chemical Reactivity and Stability

The reactivity of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol is dominated by its hydroxyl groups and the hemiacetal functionality. The primary hydroxyl group at C5 and the secondary hydroxyl at C3 are nucleophilic and can be readily acylated, etherified, or silylated for protection during synthesis. The anomeric hydroxyl at C2 is part of a hemiacetal and is more reactive, being the site of glycosidic bond formation.

The furanose ring is susceptible to acid-catalyzed hydrolysis, leading to the open-chain aldehyde form. This equilibrium is a key consideration in its handling and in the conditions used for chemical modifications. The absence of the C2 hydroxyl group makes it more stable to base-catalyzed degradation compared to ribose.

Biological Significance and Role in Disease

The primary biological role of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol is its incorporation into the DNA backbone. The phosphodiester linkages between the 5'-hydroxyl of one unit and the 3'-hydroxyl of the next form the structural framework of the DNA polymer.

Beyond its structural role, free 2-deoxy-D-ribose has been shown to possess biological activity, particularly in the context of apoptosis (programmed cell death).

Involvement in Apoptosis and p38 MAPK Signaling

Studies have demonstrated that 2-deoxy-D-ribose can inhibit hypoxia-induced apoptosis in certain cell types.[6][7] This anti-apoptotic effect is mediated, at least in part, through the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6][7] Under hypoxic conditions, the p38 MAPK pathway is typically activated, leading to a cascade of events that promote apoptosis. 2-Deoxy-D-ribose has been shown to inhibit the phosphorylation of p38 MAPK, thereby blocking this pro-apoptotic signal.[6] This inhibition also leads to the suppression of the pro-apoptotic protein Bax translocation to the mitochondria.[6]

Caption: Simplified diagram of the inhibitory effect of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol on the p38 MAPK-mediated apoptotic pathway.

Analytical Methodologies

The accurate and sensitive detection and quantification of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, both as a free sugar and as a component of DNA, are crucial for research and clinical applications. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of carbohydrates. For 2-deoxyribose and its derivatives, reversed-phase HPLC with UV detection is a common method. Due to the lack of a strong chromophore, direct UV detection can be challenging. Therefore, derivatization with a UV-active label is often employed. Alternatively, refractive index (RI) or evaporative light scattering detection (ELSD) can be used.

Protocol: A Validated HPLC-UV Method for Purity Determination

This protocol is adapted from a method for DNA purity determination and can be modified for the analysis of 2-deoxyribose.[8][9][10]

-

Column: TSKgel DNA-NPR, 2.5 µm, 4.6 mm ID x 7.5 cm.[8]

-

Mobile Phase: A binary gradient of:

-

A: 25 mM Tris-HCl, pH 8.0

-

B: 25 mM Tris-HCl, pH 8.6 with a salt gradient (e.g., NaCl or NaOAc).

-

-

Flow Rate: 0.75 mL/min.[8]

-

Detection: UV at 260 nm (for DNA) or a lower wavelength (e.g., 195-210 nm) for underivatized sugars, or the appropriate wavelength for a derivatizing agent.

-

Sample Preparation: Samples are dissolved in the initial mobile phase or a compatible buffer.

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sugars, derivatization is necessary to increase their volatility.

Protocol: GC-MS Analysis of 2-Deoxyribose

This protocol is a general guideline for the analysis of 2-deoxyribose and its oxidation products.[11][12][13]

-

Derivatization: The hydroxyl groups of 2-deoxyribose are typically converted to their trimethylsilyl (TMS) ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]

-

GC Column: A mid-polar capillary column, such as a DB-35MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized sugars.[13]

-

Temperature Program: An initial temperature of around 70-100°C, held for a few minutes, followed by a ramp to 250-300°C at a rate of 10-20°C/min.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Quantification: Stable isotope-labeled internal standards are recommended for accurate quantification.

Safety and Handling

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, as 2-deoxy-D-ribose, is a relatively safe compound to handle in a laboratory setting, but standard precautions should always be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[4][6]

-

Storage: Store in a tightly sealed container in a cool, dry place. It is hygroscopic and should be protected from moisture.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol is a molecule of immense importance, serving as a fundamental building block of life. Its unique chemical properties, arising from the absence of the 2'-hydroxyl group, are critical for the structure and function of DNA. A thorough understanding of its synthesis, reactivity, and biological roles is essential for researchers and professionals in drug development and molecular biology. The analytical methods described herein provide the tools necessary for its accurate characterization and quantification. As our understanding of the intricate cellular pathways involving this molecule deepens, so too will the opportunities for innovative therapeutic interventions and diagnostic advancements.

References

-

Ikeda, R., et al. (2006). 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK. Biochemical and Biophysical Research Communications, 342(1), 280-285. [Link]

-

Pévet, G., et al. (2013). A Stereoselective Process for the Manufacture of a 2'-Deoxy-beta-D-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development, 17(4), 636-641. [Link]

-

Haraguchi, M., et al. (1994). Angiogenic activity of 2-deoxy-D-ribose. Biochemical and Biophysical Research Communications, 204(1), 81-86. [Link]

-

Dedon, P. C., et al. (2007). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA. Chemical Research in Toxicology, 20(10), 1534-1543. [Link]

-

Gajewska, M., et al. (2020). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Organic & Biomolecular Chemistry, 18(44), 9036-9049. [Link]

-

Wikipedia. (2023). Deoxyribose. [Link]

-

Dedon, P. C., et al. (2007). GC/MS methods to quantify the 2-deoxypentos-4-ulose and 3'-phosphoglycolate pathways of 4' oxidation of 2-deoxyribose in DNA: application to DNA damage produced by gamma radiation and bleomycin. Chemical Research in Toxicology, 20(10), 1524-1533. [Link]

-

Comins, D. L., & Dehghani, A. (1993). An Improved Route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose. Tetrahedron Letters, 34(48), 7739-7742. [Link]

-

Crimmins, M. T., & Shams, G. (2020). Stereoselective Approaches to β-Linked 2-Deoxy Sugars. Accounts of Chemical Research, 53(10), 2367-2383. [Link]

-

PubChem. (n.d.). 2-Deoxyribose, D-. [Link]

-

Ibrahim, A. M., et al. (2019). Data on validation using accuracy profile of HPLC-UV method. Data in Brief, 23, 103816. [Link]

-

van der Veken, P., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 13909-13920. [Link]

-

Li, D. W., et al. (2013). Inhibition of p38 mitogen-activated protein kinase phosphorylation decreases H₂O₂-induced apoptosis in human lens epithelial cells. Molecular Vision, 19, 1629-1636. [Link]

-

Lee, S. H., et al. (2021). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Science Translational Medicine, 13(613), eabe0175. [Link]

-

Akyar, I., et al. (2019). Development and validation of an HPLC-UV method for purity determination of DNA. Accreditation and Quality Assurance, 24(6), 497-504. [Link]

-

Dedon, P. C., et al. (2007). GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA. Chemical Research in Toxicology, 20(10), 1524-1533. [Link]

-

Zhang, Y., et al. (2024). Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells. eLife, 13, e90901. [Link]

-

protocols.io. (2021). HPLC Analysis of Nucleotides. [Link]

-

Synthose. (n.d.). alpha-2-Deoxy-D-ribose, TMS. [Link]

-

Matteucci, M. D., & Caruthers, M. H. (1994). Conformational analysis by NMR spectroscopy of 2′-deoxy-2′-C-alkylnucleosides: Building blocks of new antisense fragments. Bioorganic & Medicinal Chemistry Letters, 4(15), 1833-1838. [Link]

-

Al-Hiari, Y. M., et al. (2013). Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations. International Journal of Analytical Chemistry, 2013, 678367. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2-Deoxy-D-ribose | 533-67-5 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. An improved route to 1,2-dideoxy-beta-1-phenyl-D-ribofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-D-ribose inhibits hypoxia-induced apoptosis by suppressing the phosphorylation of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medicinescience.org [medicinescience.org]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sci-hub.ru [sci-hub.ru]

- 12. On the prebiotic selection of nucleotide anomers: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC-MS methods to quantify the 2-deoxypentos-4-ulose and 3′-phosphoglycolate pathways of 4′-oxidation of 2-deoxyribose in DNA: Application to DNA damage produced by γ-radiation and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Deoxy-D-ribose(533-67-5) 1H NMR spectrum [chemicalbook.com]

Spectroscopic data for (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol is a specific stereoisomer of a deoxypentofuranose, a class of molecules with significant relevance in medicinal chemistry and glycobiology as analogs of naturally occurring sugars like 2-deoxyribose. Unambiguous structural confirmation and purity assessment are paramount for its application in drug design and biological studies. This guide provides a comprehensive framework for the spectroscopic characterization of this target molecule. Given that experimental data for this precise isomer is not consolidated in public databases, this document synthesizes principles from established spectroscopic methods for analogous furanoid systems. It offers predicted spectral data, detailed experimental protocols, and the underlying scientific rationale, equipping researchers with the necessary tools for definitive structural elucidation.

Introduction: The Structural Significance of a Furanose Analog

The oxolane (tetrahydrofuran) ring forms the core of furanose sugars, which are fundamental components of nucleic acids (ribose and deoxyribose) and various metabolic intermediates. The title compound, with its defined stereochemistry at C2, C4, and C5, represents a unique molecular scaffold. Its characterization is not merely an academic exercise; it is a critical step in quality control for synthesis and a prerequisite for understanding its structure-activity relationships (SAR) in biological systems.

The precise arrangement of its hydroxyl and hydroxymethyl groups dictates its hydrogen bonding capabilities, conformational preferences, and ultimately, its interaction with biological targets. Therefore, a multi-faceted spectroscopic approach is essential. This guide will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for constitutional and configurational assignment, supported by Mass Spectrometry (MS) for molecular weight verification and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for functional group analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural assignment of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable analysis.

Expertise & Experience: The Causality Behind Experimental Choices

The choice of solvent is critical. Deuterated water (D₂O) is often used for its ability to dissolve polar polyols; however, it will cause the exchange of labile hydroxyl protons (-OH) with deuterium, rendering them invisible in the ¹H NMR spectrum. While this simplifies the spectrum by removing complex couplings, it also results in the loss of valuable information. Alternatively, dimethyl sulfoxide-d₆ (DMSO-d₆) retains the -OH signals, which appear as distinct, coupled multiplets, providing crucial data for confirming the presence and location of hydroxyl groups. For this guide, we will consider a DMSO-d₆ experiment to illustrate a more comprehensive analysis.

Predicted ¹H NMR Spectral Data

Based on the analysis of related furanose structures, the following ¹H NMR characteristics are predicted for (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol in DMSO-d₆. The numbering convention is standard for oxolane rings, starting from the oxygen atom as position 1 is not standard; typically for furanoses, the anomeric carbon is C1 (here, C2).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Predicted Multiplicity | J-Coupling (Hz) | Rationale |

| H2 | ~4.9 - 5.1 | dd | J(H2,H3a), J(H2,H3b) | Proton on a hemiacetal carbon (C2), deshielded by two oxygen atoms. |

| H4 | ~3.9 - 4.1 | m | J(H4,H3a), J(H4,H3b), J(H4,H5) | Carbinol proton adjacent to the ring oxygen and C5. |

| H5 | ~3.7 - 3.9 | m | J(H5,H4), J(H5,H6a), J(H5,H6b) | Proton at the stereocenter bearing the hydroxymethyl group. |

| H3a, H3b | ~1.8 - 2.2 | m | J(H3a,H3b), J(H3,H2), J(H3,H4) | Diastereotopic methylene protons on C3, adjacent to C2 and C4. |

| H6a, H6b | ~3.4 - 3.6 | m | J(H6a,H6b), J(H6,H5) | Diastereotopic methylene protons of the hydroxymethyl group. |

| 2-OH | ~5.5 - 6.0 | d | J(OH,H2) | Labile proton of the hemiacetal hydroxyl, coupling to H2. |

| 4-OH | ~4.5 - 5.0 | d | J(OH,H4) | Labile proton of the secondary alcohol, coupling to H4. |

| 6-OH | ~4.2 - 4.7 | t | J(OH,H6) | Labile proton of the primary alcohol, coupling to the H6 protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the furanose ring and one for the hydroxymethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | ~98 - 102 | Hemiacetal carbon, significantly deshielded by two oxygen atoms. |

| C5 | ~82 - 86 | Carbon adjacent to the ring oxygen and bearing the hydroxymethyl group. |

| C4 | ~70 - 74 | Carbinol carbon. |

| C6 | ~61 - 64 | Primary alcohol carbon (-CH₂OH). |

| C3 | ~38 - 42 | Methylene carbon, least deshielded in the structure. |

2D NMR for Definitive Assignment

While 1D spectra provide the initial data, 2D correlation experiments are the self-validating system required for trustworthy assignment.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. It will establish the connectivity from H2 -> H3 -> H4 -> H5 -> H6, confirming the carbon backbone sequence.

-

HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of carbon signals based on the already-determined proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for confirming the overall structure, for instance, by showing a correlation from the H6 protons to C5 and C4, and from H2 to C5, solidifying the ring structure.

Caption: 2D NMR correlation map for structural elucidation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆ (or D₂O). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

¹H NMR: Acquire a standard 1D proton spectrum. Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, spectral width covering 0-10 ppm.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Parameters: >1024 scans (due to low natural abundance), relaxation delay of 2 seconds, spectral width of 0-160 ppm.

-

2D Spectra: Acquire standard COSY, HSQC, and HMBC experiments using the manufacturer's recommended pulse programs. Ensure sufficient resolution in both dimensions.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight, which serves as a primary confirmation of the chemical formula, C₅H₁₀O₄ (MW: 134.13 g/mol ).

Expertise & Experience: Ionization Technique Selection

For a polar, non-volatile molecule like this, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion. The analysis is typically performed in positive ion mode, where the molecule is detected as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution capabilities of modern mass spectrometers (e.g., Orbitrap, TOF) can determine the mass with enough accuracy to confirm the elemental composition.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Formula | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | C₅H₁₁O₄⁺ | 135.0652 | (Experimental) |

| [M+Na]⁺ | C₅H₁₀O₄Na⁺ | 157.0471 | (Experimental) |

Expected Fragmentation

Tandem MS (MS/MS) experiments would likely show characteristic losses of water (-18.01 Da) and potentially the hydroxymethyl group (-31.02 Da), providing further structural clues.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or water.

-

Chromatography: While direct infusion is possible, coupling with liquid chromatography (LC), particularly Hydrophilic Interaction Liquid Chromatography (HILIC), is ideal for separating the analyte from any impurities before it enters the mass spectrometer.

-

MS Parameters (ESI+):

-

Ion Source: ESI, positive mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3-4 kV.

-

Source Temperature: ~120-150 °C.

-

Caption: Workflow for LC-MS/MS analysis.

Vibrational Spectroscopy (Infrared - IR)

IR spectroscopy is excellent for identifying the functional groups present in the molecule. For (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, the spectrum will be dominated by hydroxyl and ether functionalities.

Expected IR Absorption Bands

-

~3600-3200 cm⁻¹ (Broad, Strong): This prominent band is characteristic of the O-H stretching vibrations from the multiple hydroxyl groups, broadened due to extensive hydrogen bonding.

-

~3000-2850 cm⁻¹ (Medium): C-H stretching vibrations from the CH and CH₂ groups on the furanose ring and hydroxymethyl substituent.

-

~1150-1000 cm⁻¹ (Strong, Complex): This region, often part of the "fingerprint region," will contain strong absorptions from C-O stretching vibrations of the ether linkage in the ring and the alcohol groups. It can be difficult to assign specific bands without computational modeling.[1][2]

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Basis and Expected Spectrum

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol lacks a chromophore—a system of conjugated pi-bonds or a carbonyl group—that absorbs light in the 200-800 nm range.[3] Therefore, a UV-Vis spectrum of the pure compound is expected to show no significant absorbance. This is a crucial piece of data as it confirms the absence of UV-active impurities, such as aromatic contaminants or degradation products that may arise from dehydration reactions.[4][5][6]

Experimental Protocol: UV-Vis Scan

-

Sample Preparation: Dissolve a small amount of the sample in a UV-transparent solvent (e.g., water, methanol, or ethanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample from 800 nm down to 200 nm. Use a matched cuvette containing only the solvent as the reference.

Conclusion: An Integrated Spectroscopic Dossier

The definitive characterization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol is achievable through the systematic and integrated application of modern spectroscopic techniques. High-field NMR, including a suite of 2D experiments, provides an unambiguous blueprint of the molecule's constitution and relative stereochemistry. High-resolution mass spectrometry validates its elemental composition, while IR and UV-Vis spectroscopy confirm the presence of expected functional groups and the absence of chromophoric impurities. Together, these methods form a self-validating dossier of data that is essential for any researcher or drug development professional working with this specific and valuable molecular entity.

References

-

PubChem. Compound Summary for CID 73544, 2,5-anhydro-D-mannitol. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 345751, 5-(Hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. [Link]

-

Domon, L., et al. (2020). Production of 2,5-anhydro-d-mannose unit (M-Unit) at the reducing end of chitosan by depolymerization in nitrous acid (HONO). ResearchGate. [Link]

-

PubChem. Compound Summary for CID 10254700. National Center for Biotechnology Information. [Link]

-

PubChem. Compound Summary for CID 91824778. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. Lactulose Liquid - Impurity F. [Link]

-

PubChem. Compound Summary for (4S)-2-(hydroxymethyl)oxolane-2,4-diol. National Center for Biotechnology Information. [Link]

-

McCurry, D. G., et al. (2020). UV-Vis quantification of hydroxyl radical concentration and dose using principal component analysis. Environmental Science & Technology. [Link]

-

Tipson, R. S. (1968). Infrared Absorption Spectra of Some Aldofuranoid, Aldopyranoid, and Acyclic l-Acylamido Derivatives of Sugars. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

-

Zaro, O. G., et al. (2020). Dynamic analysis of sugar metabolism reveals the mechanisms of action of synthetic sugar analogs. ResearchGate. [Link]

-

Holman, G. D., et al. (2009). Dinitrophenylamine-substituted 2,5-anhydro-D-mannitol compounds have high affinity for GLUT5. Biochemical Journal. [Link]

-

McCurry, D. G., et al. (2020). UV–Vis quantification of hydroxyl radical concentration and dose using principal component analysis. ResearchGate. [Link]

-

Al-Lawati, H. J. (2017). A New Spectrophometric Method For The Analysis Of Fructose, Glucose And Sucrose, Using 2-Thiobarbituric Acid. CABI Digital Library. [Link]

-

Ashenhurst, J. (2017). Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000765). [Link]

-

Barker, S. A., & Stephens, R. (1954). Infra-red spectra of carbohydrates. Part IV. Characterisation of furanose derivatives. Journal of the Chemical Society. [Link]

-

Parolis, H., et al. (1984). Synthesis and Mass Spectra of the Partially Methylated and Partially Ethylated anhydro-D-mannitol Acetates Derived by Reductive Cleavage of Permethylated and Perethylated Saccharomyces Cerevisiae D-mannans. Carbohydrate Research. [Link]

-

Shimadzu Scientific US. (2022). Sugar Analysis In Food & Beverage Using Liquid Chromatography Part I. YouTube. [Link]

-

McCurry, D. G., et al. (2020). UV–Vis quantification of hydroxyl radical concentration and dose using principal component analysis. Water Research. [Link]

-

Zhang, Z., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. [Link]

-

G-Chain, S. M., et al. (2018). UV and Visible Light-Driven Production of Hydroxyl Radicals by Reduced Forms of N, F, and P Codoped Titanium Dioxide. Catalysts. [Link]

-

Czifrak, K., et al. (2007). Synthesis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol. Comparison of NMR spectral results for the solid state and solution with those of the X-ray structural determination. Carbohydrate Research. [Link]

-

Falah, S., & Hassanain, M. 6 Pyranose and Furanose rings formation. University of Anbar. [Link]

-

Mossoba, M. M., et al. (2012). Rapid determination of sugar level in snack products using infrared spectroscopy. Journal of Food Science. [Link]

-

Al-Lawati, H. J., & Al-Rawahi, S. (2017). A New Spectrophometric Method For The Analysis Of Fructose, Glucose And Sucrose, Using 2-Thiobarbituric Acid And Zero-Valent Iron Powder (ZVIP). ResearchGate. [Link]

-

Florez-Perez, V. M., et al. (2020). Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. Molecules. [Link]

-

Carreras, C. R., et al. (2010). (−)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. ResearchGate. [Link]

-

de Castro, R. E., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. Journal of Organic Chemistry. [Link]

-

Yan, Y., et al. (2015). Black Hydroxylated Titanium Dioxide Prepared via Ultrasonication with Enhanced Photocatalytic Activity. Scientific Reports. [Link]

-

Kumar, V., & Singh, B. (2024). A Comprehensive Achievement in the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Preprints.org. [Link]

-

PubChem. Compound Summary for CID 191, Adenosine. National Center for Biotechnology Information. [Link]

Sources

- 1. Infrared Absorption Spectra of Some Aldofuranoid, Aldopyranoid, and Acyclic l-Acylamido Derivatives of Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infra-red spectra of carbohydrates. Part IV. Characterisation of furanose derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. UV-Vis quantification of hydroxyl radical concentration and dose using principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Introduction: The Structural Nuances of a Deoxy Sugar

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, systematically known as 2-deoxy-D-erythro-pentose, is a cornerstone molecule in molecular biology, forming the sugar backbone of deoxyribonucleic acid (DNA).[1] Its deceptively simple molecular formula, C₅H₁₀O₄, belies a rich structural complexity that presents unique challenges and opportunities for analytical characterization.[2] As a reducing sugar, it does not exist as a single, static structure in solution. Instead, it is a dynamic equilibrium of several interconverting isomers, primarily the α- and β-anomers of the furanose (five-membered) and pyranose (six-membered) ring forms, along with a minor contribution from the open-chain aldehyde form.[3][4] This tautomeric equilibrium is fundamental to its chemical reactivity and biological function, but it also means that analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy will reveal a superposition of signals corresponding to each of these forms.[3][5] Understanding and interpreting these complex datasets is paramount for researchers in drug development, metabolomics, and synthetic chemistry.

This guide provides an in-depth exploration of the analytical characterization of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol using two powerhouse techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data with insights gleaned from field-proven experience.

Part 1: Unraveling the Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For a molecule like 2-deoxy-D-ribose, NMR not only confirms the core structure but also provides detailed information about the stereochemistry, ring conformation, and the relative populations of its different isomeric forms.[6][7]

The Causality of Experimental Choices in NMR

The primary challenge in the NMR analysis of this compound is spectral overlap due to the presence of multiple tautomers.[3] Therefore, the choice of NMR experiment and parameters is dictated by the need to resolve and assign these overlapping signals. High-field NMR spectrometers (≥500 MHz) are essential to achieve the necessary spectral dispersion. Deuterated water (D₂O) is the solvent of choice, as it readily dissolves the polar sugar and exchanges with the hydroxyl protons (-OH), simplifying the spectrum by removing their signals and corresponding couplings.

Two-dimensional (2D) NMR experiments are indispensable for unambiguous assignments.

-

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks within each isomer, allowing for the tracing of the carbon backbone.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon, providing the ¹³C chemical shifts.

-

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule and confirming assignments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of stereochemistry and the conformation of the furanose ring.[6][7]

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for the dominant β-furanose anomer of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol in D₂O. It is important to note that the actual spectrum will show multiple sets of signals corresponding to the different isomers present at equilibrium.[4][5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

| Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |

| H-1 | ~5.25 | dd | ~6.5, ~2.5 |

| H-2a | ~1.95 | ddd | ~14.0, ~2.5, ~1.0 |

| H-2b | ~2.45 | ddd | ~14.0, ~6.5, ~6.0 |

| H-3 | ~4.40 | m | |

| H-4 | ~4.00 | m | |

| H-5 | ~3.90 | m | |

| H-5'a | ~3.65 | dd | ~12.0, ~3.0 |

| H-5'b | ~3.55 | dd | ~12.0, ~5.0 |

Note: Chemical shifts are referenced to residual HDO at 4.79 ppm. Multiplicity: dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon | Predicted δ (ppm) |

| C-1 | ~98 |

| C-2 | ~41 |

| C-3 | ~72 |

| C-4 | ~87 |

| C-5 | ~63 |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of (2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol in 0.6 mL of D₂O (99.9%).

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with water suppression (e.g., using presaturation).

-